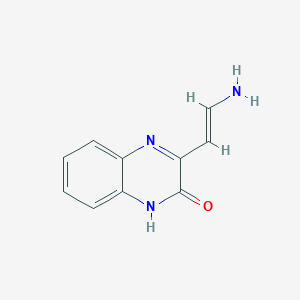

3-(2-Aminovinyl)quinoxalin-2(1H)-one

Description

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

3-[(E)-2-aminoethenyl]-1H-quinoxalin-2-one |

InChI |

InChI=1S/C10H9N3O/c11-6-5-9-10(14)13-8-4-2-1-3-7(8)12-9/h1-6H,11H2,(H,13,14)/b6-5+ |

InChI Key |

QKNJFZIQUHLSSH-AATRIKPKSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)/C=C/N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)C=CN |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Aminovinyl Quinoxalin 2 1h One and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies for 3-(2-Aminovinyl)quinoxalin-2(1H)-one

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. numberanalytics.com For this compound, the primary disconnection points are the C-C and C-N bonds of the aminovinyl group and the bonds forming the pyrazine (B50134) ring of the quinoxalinone core.

A key disconnection strategy involves breaking the double bond of the aminovinyl group, suggesting a precursor like a 3-acetylquinoxalin-2(1H)-one and a suitable amine source. Another approach targets the C-C bond between the vinyl group and the quinoxalinone ring, pointing towards a 3-halo-quinoxalin-2(1H)-one and a vinylamine (B613835) equivalent as synthetic precursors. The quinoxalin-2(1H)-one core itself is typically disconnected across the N1-C2 and N4-C3 bonds, leading back to an o-phenylenediamine (B120857) derivative and a suitable three-carbon electrophile.

Direct Synthetic Routes to the Quinoxalin-2(1H)-one Core

Cyclocondensation Reactions for Heterocycle Formation

The most common and direct method for synthesizing the quinoxalin-2(1H)-one core is the cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. researchgate.net Specifically, the reaction of o-phenylenediamines with α-keto acids or their esters is a widely employed strategy. organic-chemistry.orgsapub.org These reactions are often carried out in solvents like ethanol (B145695) or acetic acid and can be promoted by heat or microwave irradiation. sapub.orgnih.gov Catalyst-free conditions using water as a solvent have also been reported, offering a greener alternative. organic-chemistry.org

For instance, the reaction of o-phenylenediamine with ethyl 2-oxopropanoate in methanol (B129727) can yield 3-methylquinoxalin-2(1H)-one. sapub.org The regioselectivity of the cyclization can be influenced by the substituents on the o-phenylenediamine. thieme-connect.de

Functionalization of Pre-formed Quinoxaline (B1680401) Scaffolds

An alternative approach involves the functionalization of a pre-existing quinoxaline ring system. Direct C-H functionalization at the C3 position of quinoxalin-2(1H)-one has emerged as a powerful and atom-economical method. mdpi.comthieme-connect.comcitedrive.com This strategy avoids the need for pre-functionalized starting materials. Various catalytic systems, including those based on transition metals and photoredox catalysis, have been developed to achieve C-H alkylation, arylation, and acylation at the C3 position. nih.govcjcatal.comchim.itrsc.org For example, photoredox-catalyzed direct arylation of quinoxalin-2-(1H)-ones has been achieved using diaryliodonium triflates as the aryl source. organic-chemistry.org

Introduction of the Aminovinyl Moiety

Once the quinoxalin-2(1H)-one core is established, the next crucial step is the introduction of the 2-aminovinyl group at the C3 position.

Condensation Reactions with Aminoaldehydes/Aminoketones

A straightforward method for installing the aminovinyl group is through a condensation reaction. This typically involves a precursor such as 3-acetylquinoxalin-2(1H)-one, which can be synthesized by the cyclocondensation of o-phenylenediamine with pyruvic acid. The acetyl group can then undergo condensation with a suitable amine or ammonia (B1221849) equivalent to form the enamine functionality of the aminovinyl group. For example, the condensation of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) reagents can lead to the formation of related nitrogen-containing heterocyclic systems. mdpi.com

Cross-Coupling Methodologies for C-C and C-N Bond Formation

Modern cross-coupling reactions offer a versatile and efficient means to construct the C-C and C-N bonds of the aminovinyl moiety. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, have been successfully employed to introduce aryl and heterocyclic groups at the C3 position of quinoxalin-2-ylamines. capes.gov.br These methods can be adapted to form the C-C bond of the vinyl group. For instance, a 3-halo-quinoxalin-2(1H)-one can be coupled with a vinyl organometallic reagent.

Furthermore, photo-induced aerobic cross-coupling has been developed for the reaction of quinoxalin-2(1H)-ones with electron-rich thiophenes, demonstrating the potential for C-H/C-H cross-coupling to form C-C bonds. nih.gov The direct amination of quinoxalin-2(1H)-ones at the C3 position has also been achieved through visible-light-induced cross-dehydrogenative coupling with aliphatic amines. organic-chemistry.org These methodologies provide a foundation for developing a direct C-H vinylation followed by amination or a direct amino-vinylation reaction.

A study on the synthesis of 3-vinyl-quinoxalin-2(1H)-one derivatives utilized a structure-based drug design approach, highlighting the importance of this scaffold in medicinal chemistry. dovepress.com

Advanced Structural Elucidation and Spectroscopic Analysis of 3 2 Aminovinyl Quinoxalin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed structural analysis of 3-(2-Aminovinyl)quinoxalin-2(1H)-one, providing insights into its atomic connectivity and spatial arrangement.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis

The ¹H NMR spectrum of quinoxalin-2(1H)-one derivatives typically reveals distinct signals for the aromatic protons of the quinoxaline (B1680401) core, generally observed between δ 7.00 and 8.40 ppm. For the 3-(2-aminovinyl) substituent, the vinyl protons would be expected to resonate in the olefinic region of the spectrum, with their chemical shifts and coupling constants providing information about the stereochemistry of the double bond. The protons of the amine group would likely appear as a broad signal, the position of which can be influenced by solvent and concentration. The NH proton of the quinoxalinone ring is also a characteristic feature, often appearing as a broad singlet at a downfield chemical shift, for instance, around 12.31 ppm in related 3-methyl-2(1H)-quinoxalinone derivatives lookchem.com.

The ¹³C NMR spectrum complements the proton data, with the carbonyl carbon (C2) of the quinoxalinone ring typically resonating in the range of 151-159 ppm. The carbons of the benzene (B151609) ring and the pyrazinone ring would appear in the aromatic region (approximately 115-140 ppm). The vinyl carbons of the aminovinyl group would be expected in the olefinic region, providing further confirmation of the substituent's structure.

While less common, ¹⁵N NMR spectroscopy could offer direct insight into the electronic environment of the three nitrogen atoms within the molecule. The chemical shifts would differentiate the amide nitrogen (N1), the imine-like nitrogen (N4) of the quinoxaline ring, and the exocyclic amino nitrogen.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton | Predicted Chemical Shift (ppm) |

| NH (quinoxalinone) | 12.0 - 12.5 |

| Aromatic CH | 7.0 - 8.4 |

| Vinyl CH | 5.0 - 7.0 |

| NH₂ (amino) | Variable, broad |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 151 - 159 |

| Aromatic/Heteroaromatic C | 115 - 150 |

| Vinyl C | 100 - 140 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are indispensable for the unambiguous assignment of the ¹H and ¹³C signals and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy) would reveal the correlations between scalar-coupled protons, for instance, mapping the connectivity between adjacent protons on the benzene ring and the coupling between the vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the aminovinyl substituent to the C3 position of the quinoxalinone core and in assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This technique would be key in determining the conformation of the aminovinyl side chain relative to the quinoxaline ring system and confirming the stereochemistry of the vinyl group.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental technique for confirming the molecular weight and elemental composition of this compound. The expected monoisotopic mass for this compound (C₁₀H₉N₃O) is approximately 187.0746 g/mol . High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum under electron ionization (EI) or electrospray ionization (ESI) would offer valuable structural information. Likely fragmentation pathways could include the loss of small neutral molecules such as CO, HCN, or radicals from the aminovinyl side chain. The fragmentation of the quinoxalinone core itself is also a characteristic process that aids in structural confirmation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present.

N-H Stretching: The N-H stretching vibrations of the amide in the quinoxalinone ring and the primary amine in the side chain are expected in the region of 3200-3500 cm⁻¹. A primary amine (-NH₂) typically shows two bands in this region corresponding to asymmetric and symmetric stretching.

C=O Stretching: A strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration is a key feature, typically appearing in the range of 1650-1700 cm⁻¹. For related quinoxalinones, this band is observed around 1700 cm⁻¹ ias.ac.in.

C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the aromatic ring and the vinyl group, as well as the C=N bond of the pyrazinone ring, are expected in the 1500-1650 cm⁻¹ region.

C-H Bending: Aromatic C-H out-of-plane bending vibrations in the 750-900 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-C bonds of the aromatic system.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Amine (N-H) | Stretch | 3200 - 3500 |

| Amide (N-H) | Stretch | 3200 - 3400 |

| Amide (C=O) | Stretch | 1650 - 1700 |

| Alkene (C=C) | Stretch | 1620 - 1680 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure

UV-Visible absorption spectroscopy provides insights into the electronic transitions within the molecule. Quinoxalin-2(1H)-one derivatives typically exhibit multiple absorption bands in the UV-Vis region. Studies on related compounds show strong absorption peaks around 280 nm and in the 327-340 nm range nih.gov. These absorptions are generally attributed to π→π* and n→π* electronic transitions within the conjugated aromatic system nih.gov. The presence of the aminovinyl substituent, which extends the conjugation, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoxalinone core.

Fluorescence spectroscopy can reveal information about the molecule's excited state properties. Many quinoxalinone derivatives are known to be fluorescent. The emission wavelength and quantum yield are sensitive to the molecular structure and the solvent environment. For instance, 7-aminoquinoxalinone, a related compound, shows emission maxima that vary significantly with solvent polarity, ranging from 421 nm in toluene (B28343) to 489 nm in PBS buffer rsc.org. The fluorescence properties of this compound would be influenced by the extended π-system and the potential for intramolecular charge transfer upon excitation.

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique would provide precise data on bond lengths, bond angles, and torsion angles, unequivocally establishing the molecular conformation. For related 3-methyl-2(1H)-quinoxalinone derivatives, crystallographic studies have revealed details of their crystal packing, which is often stabilized by intermolecular hydrogen bonds involving the amide N-H and carbonyl oxygen atoms lookchem.com.

For this compound, X-ray analysis would confirm the planarity of the quinoxalinone ring system and determine the conformation of the aminovinyl side chain. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine and amide groups, and potential π-π stacking interactions between the aromatic rings, which govern the crystal packing arrangement.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Analysis (if applicable)

The stereochemistry of a molecule is a critical determinant of its biological activity. For a compound like this compound, the presence of stereoisomers is plausible, particularly if the synthesis route can result in geometric isomers (E/Z) across the vinyl double bond or if chiral centers are introduced into the quinoxalinone core or its substituents in derivative forms. While extensive research exists on the synthesis and biological activities of quinoxaline derivatives, specific studies employing chiroptical spectroscopy for the stereochemical analysis of this compound are not readily found in current scientific literature. sapub.orgnih.govnih.govrsc.org However, the principles of chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), are highly applicable for the stereochemical characterization of this and related chiral quinoxalinone derivatives.

Chiroptical spectroscopic techniques are essential for the separation and characterization of enantiomers. wikipedia.orglibretexts.org ECD spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful tool for determining the absolute configuration of chiral molecules. researchgate.netarxiv.orgnih.gov The application of ECD in conjunction with quantum chemical calculations has become a reliable method for the unambiguous assignment of stereochemistry in complex organic molecules. researchgate.netnih.gov

In the context of quinoxaline derivatives, stereochemical analysis has been successfully applied to related compounds. For instance, the R- and S-enantiomers of 1-(2'-amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione were synthesized and their distinct biological activities were demonstrated, with the S-isomer showing significantly higher potency in binding assays. nih.gov The stereochemical assignment in such cases would typically be confirmed using chiroptical methods like ECD. The process involves comparing the experimentally measured ECD spectrum with the theoretically calculated spectra for the possible enantiomers. A match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration.

Should this compound be resolved into enantiomers, or if chiral derivatives are synthesized, a similar approach would be employed. The process would involve:

Chiral Resolution or Asymmetric Synthesis : The racemic mixture of the chiral compound would first need to be separated into its individual enantiomers through techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. wikipedia.orglibretexts.orgtcichemicals.comgoogle.com Alternatively, asymmetric synthesis could be employed to produce a single enantiomer. nih.gov

ECD Spectral Measurement : The ECD spectra of the separated enantiomers would be recorded. Enantiomers will exhibit mirror-image ECD spectra.

Quantum Chemical Calculations : Computational methods, such as time-dependent density functional theory (TD-DFT), would be used to predict the ECD spectra for both the R and S configurations of the chiral molecule.

Comparison and Assignment : The experimentally obtained ECD spectrum is then compared with the calculated spectra. A direct correlation between the experimental and one of the calculated spectra provides the absolute configuration of the enantiomer.

Given the precedent for significant stereochemical influence on the bioactivity of related quinoxaline compounds, it is reasonable to infer that the stereoisomers of this compound or its derivatives would also exhibit differential biological effects. nih.gov Therefore, the application of chiroptical spectroscopy would be a crucial step in the comprehensive structural and functional characterization of this compound if it were to be developed as a chiral agent.

While no specific data tables for the chiroptical properties of this compound can be presented at this time due to a lack of published research, the established methodologies in the field of stereochemistry provide a clear roadmap for how such an analysis would be conducted. Future research focusing on the chiral properties of this promising quinoxalinone derivative would undoubtedly benefit from the application of these powerful analytical techniques.

Reactivity and Derivatization Studies of 3 2 Aminovinyl Quinoxalin 2 1h One

Electrophilic and Nucleophilic Reactivity of the Aminovinyl Moiety

The aminovinyl group, an enamine system, is a key determinant of the molecule's reactivity, characterized by the electronic interplay between the amino group and the carbon-carbon double bond.

Additions to the Carbon-Carbon Double Bond

The aminovinyl moiety in 3-(2-aminovinyl)quinoxalin-2(1H)-one is expected to behave as a nucleophile, a characteristic feature of enamines. masterorganicchemistry.comwikipedia.org The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the double bond, increasing the electron density at the α-carbon and making it susceptible to attack by electrophiles. masterorganicchemistry.comopenochem.org This resonance effect renders the double bond more reactive than a simple alkene.

Reactions with various electrophiles are anticipated. For instance, alkylation at the α-carbon can be achieved using alkyl halides, a reaction well-documented for enamines, often referred to as the Stork enamine alkylation. wikipedia.orglibretexts.org Similarly, acylation with acid halides would lead to the formation of β-dicarbonyl derivatives after hydrolysis of the initial adduct. libretexts.org Furthermore, conjugate addition (Michael reaction) with α,β-unsaturated carbonyl compounds is another expected pathway, resulting in the formation of 1,5-dicarbonyl compounds upon hydrolysis. libretexts.org The general reactivity of enamines suggests that this compound would readily participate in these transformations, offering a versatile handle for carbon-carbon bond formation.

Reactions Involving the Amino Group

The amino group in the aminovinyl substituent possesses a lone pair of electrons, making it a nucleophilic and basic center. It can readily react with acids to form the corresponding ammonium (B1175870) salt. libretexts.org The nucleophilicity of the amino group allows for reactions with various electrophiles. For example, it can undergo acylation with acid chlorides or anhydrides to form N-acylated derivatives. Similarly, reaction with isocyanates or isothiocyanates would yield the corresponding urea (B33335) or thiourea (B124793) derivatives. The formation of imines through reaction with aldehydes and ketones is another plausible transformation, although this is more characteristic of primary amines. pressbooks.pub Given that the aminovinyl group is part of an enamine system, the reactivity of the amino group is intrinsically linked to the electronic nature of the entire moiety.

Reactivity of the Quinoxalin-2(1H)-one Core

The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry and exhibits its own distinct reactivity patterns, which can be selectively targeted for modification.

Electrophilic Aromatic Substitution on the Benzo Ring

The benzene (B151609) ring of the quinoxalin-2(1H)-one core is susceptible to electrophilic aromatic substitution reactions. The directing influence of the fused heterocyclic ring and the substituents on the benzo ring will determine the position of substitution. Generally, the electron-donating or withdrawing nature of the substituents on the benzene ring will either activate or deactivate the ring towards electrophilic attack. pressbooks.pub Common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation can be envisaged on the benzo portion of the molecule, provided that appropriate reaction conditions are employed. mdpi.com The precise regioselectivity would need to be determined empirically or through computational studies, as it is influenced by the electronic and steric effects of the entire molecular framework.

Nucleophilic Attack at the Carbonyl and Imine Centers

The quinoxalin-2(1H)-one core contains two key electrophilic centers: the carbonyl carbon (C2) and the imine-like carbon (C3). The carbonyl group is a classic site for nucleophilic attack, and its reactivity is well-established. organic-chemistry.orgmdpi.com Strong nucleophiles can add to the carbonyl carbon, leading to a tetrahedral intermediate which can then undergo further reactions.

The imine moiety at the C3 position is also electrophilic and can be attacked by nucleophiles. This reactivity is enhanced by the adjacent amide carbonyl group. masterorganicchemistry.com For instance, N-heterocyclic carbene (NHC) catalysis has been employed for the umpolung of the imine reactivity in quinoxalin-2-ones, allowing for cross-coupling reactions with electrophiles like isatins. masterorganicchemistry.comfiveable.me This demonstrates the potential for nucleophilic additions at the C3 position, leading to a variety of substituted quinoxalinone derivatives.

Metal-Catalyzed Cross-Coupling Reactions at Various Positions

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of heterocyclic compounds, and the quinoxalin-2(1H)-one scaffold is no exception. Various positions on the quinoxalinone ring can be targeted for C-C and C-heteroatom bond formation.

The C3 position of quinoxalin-2(1H)-ones has been extensively functionalized using metal-catalyzed reactions. mdpi.comnih.govrsc.org For instance, direct C-H arylation and alkylation reactions have been developed using palladium, copper, and other transition metal catalysts. youtube.comresearchgate.net These reactions often proceed via a radical mechanism or through the formation of an organometallic intermediate.

Furthermore, the benzo ring of the quinoxalinone can also be functionalized via cross-coupling reactions. If a halogen substituent is present on the benzo ring, it can serve as a handle for well-established cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. The presence of the aminovinyl substituent could potentially influence the reactivity and regioselectivity of these cross-coupling reactions through electronic or chelating effects, although specific studies on this compound in this context are limited. The development of such reactions would provide a powerful strategy for the synthesis of a diverse library of derivatives based on this versatile scaffold.

Cycloaddition Reactions and Pericyclic Transformations

Pericyclic reactions, which proceed through a cyclic transition state, represent a powerful tool in organic synthesis for the stereospecific construction of complex molecular architectures. libretexts.org The this compound scaffold contains functionalities ripe for such transformations, particularly cycloaddition reactions.

[4+2] Cycloadditions (Diels-Alder Type Reactions): The aminovinyl substituent, being an electron-rich alkene, can function as a potent dienophile in Diels-Alder reactions with suitable electron-deficient dienes. Conversely, the conjugated system could potentially act as a diene, although this is less common for simple enamines. The reaction is expected to be regioselective, governed by the electronic effects of the amino group and the quinoxalinone core. These reactions are typically concerted, proceeding in a single, stereospecific step. youtube.comlibretexts.org

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): The alkene of the aminovinyl group is also an excellent reaction partner for 1,3-dipoles like nitrones, azides, and nitrile oxides to form five-membered heterocyclic rings. uchicago.edumdpi.com For instance, a reaction with a nitrone would yield an isoxazolidine-substituted quinoxalinone. These reactions are valuable for creating novel heterocyclic systems fused or appended to the quinoxalinone core. uchicago.edu The quinoxalinone ring itself, particularly as an N-oxide derivative, can also act as a 1,3-dipole in cycloaddition reactions. rsc.org

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are another possibility, where the alkene of the aminovinyl group reacts with another alkene under UV irradiation to form a cyclobutane (B1203170) ring. libretexts.org These reactions often proceed through a stepwise mechanism involving a diradical intermediate. nih.gov

Electrocyclic Reactions: While less direct, derivatives of this compound could be designed to undergo electrocyclic reactions. For example, if the vinyl chain is extended into a conjugated triene system, it could undergo a thermally or photochemically induced 6π-electrocyclic ring closure to form a new six-membered ring. libretexts.orglibretexts.org The stereochemical outcome of such reactions is dictated by the principles of orbital symmetry (Woodward-Hoffmann rules), being disrotatory for thermal 6π systems and conrotatory for photochemical reactions. libretexts.org

Synthesis of Structurally Modified Derivatives for Mechanistic and Application-Oriented Research

The synthesis of derivatives of this compound is crucial for probing reaction mechanisms and for developing compounds with potential applications, such as in medicinal chemistry. Research has demonstrated the successful synthesis of a variety of 3-vinyl-quinoxalin-2(1H)-one derivatives, providing a blueprint for accessing analogs of the title compound. dovepress.com

A primary strategy for creating the vinyl linkage at the C3 position involves the condensation of a C3-functionalized quinoxalinone with a carbonyl compound or its equivalent. For instance, 3-methylquinoxalin-2(1H)-one can be activated and subsequently reacted with various aldehydes to generate a diverse library of 3-vinyl-quinoxalin-2(1H)-one derivatives. dovepress.com The amino group of the target compound could be introduced either by using an amino-substituted aldehyde in the condensation step or by functional group transformation of an existing vinyl derivative.

The table below summarizes a selection of synthesized 3-vinyl-quinoxalin-2(1H)-one derivatives, showcasing the variety of substituents that can be incorporated onto the vinyl group. This highlights the synthetic accessibility of analogs for further study. dovepress.com

| Compound ID | R¹ | R² | R³ |

| A5 | H | 4-Cl-Ph | H |

| A6 | H | 2,4-di-Cl-Ph | H |

| A8 | H | 4-F-Ph | H |

| A11 | H | 2-Thienyl | H |

| A14 | H | 2-Naphthyl | H |

| B1 | CH₃ | Ph | H |

| C1 | H | Ph | CH₃ |

| Table based on derivatives synthesized by Liu et al. dovepress.com |

These derivatives were synthesized for evaluation as potential FGFR1 kinase inhibitors, demonstrating the application-oriented aspect of derivatization. dovepress.com The structure-activity relationship studies indicated that smaller substituents on the vinyl side chain generally resulted in more effective biological activity. dovepress.com

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of reactions involving this compound is fundamental to controlling reaction outcomes and designing new synthetic routes.

Mechanism of Formation: The synthesis of the 3-vinyl linkage often proceeds via a condensation reaction. A plausible mechanism involves the deprotonation of the C3-methyl group of a precursor like 3-methylquinoxalin-2(1H)-one to form a nucleophilic carbanion. This anion then attacks the carbonyl carbon of an aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to furnish the C=C double bond of the vinyl group. The reaction conditions, such as the base and solvent used, can significantly influence the efficiency of this process.

Mechanism of Cycloaddition Reactions:

Concerted vs. Stepwise: As noted previously, [4+2] Diels-Alder and many [3+2] dipolar cycloadditions are typically concerted pericyclic reactions. youtube.comlibretexts.org The electrons move in a single, cyclic transition state, leading to high stereospecificity. The regiochemistry is controlled by the frontier molecular orbitals (HOMO-LUMO interactions) of the dipole/diene and the dipolarophile/dienophile. mdpi.com

Radical Pathways: In contrast, some functionalizations at the C3 position of the quinoxalin-2(1H)-one core are known to proceed through radical mechanisms. mdpi.com For example, a reaction initiated by a radical initiator could involve the addition of a radical species to the C3 position, followed by subsequent reaction at the aminovinyl group. Controlled experiments, such as carrying out reactions in the presence of radical scavengers, can help elucidate the involvement of such pathways. mdpi.com

Mechanism of Derivatization: For the synthesis of derivatives from the parent compound, standard mechanisms apply. For example, N-alkylation at the quinoxalinone nitrogen would follow an Sₙ2 pathway. Acylation of the vinyl amino group would proceed via a nucleophilic acyl substitution mechanism. The specific pathway is highly dependent on the reagents and conditions employed. Theoretical studies, such as those using Density Functional Theory (DFT), can provide deeper insight into the transition states and energy profiles of these reaction pathways, complementing experimental findings. nih.gov

Theoretical and Computational Chemistry Studies on 3 2 Aminovinyl Quinoxalin 2 1h One

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are pivotal in understanding the intrinsic properties of molecules. These methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and molecular characteristics of quinoxalinone derivatives.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of a molecule's reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.comyoutube.com

For quinoxalinone derivatives, the energy and distribution of these frontier orbitals are of significant interest. The introduction of an aminovinyl group at the 3-position is expected to significantly influence the HOMO and LUMO energy levels. The amino group, being an electron-donating group, would likely raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the vinyl group, a conjugated system, could lower the energy of the LUMO, enhancing its electrophilic character in certain reactions. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. nih.gov

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Description | Role in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability (nucleophilicity) |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and kinetic stability |

Conformational Analysis and Energetic Landscapes using Computational Methods

The presence of the flexible aminovinyl side chain in 3-(2-aminovinyl)quinoxalin-2(1H)-one introduces conformational possibilities. Computational methods are essential for exploring the conformational landscape and identifying the most stable conformers. Techniques such as potential energy surface (PES) scans can be performed by systematically rotating the dihedral angles associated with the aminovinyl group to map out the energetic landscape.

Studies on related systems, such as quinoxaline (B1680401) peptides, have shown the existence of multiple solution conformers due to hindered rotation around certain bonds. nih.gov Similarly, for this compound, different orientations of the amino and vinyl groups relative to the quinoxalinone ring would lead to various conformers with distinct energies. Identifying the global minimum energy conformer is crucial as it represents the most populated state of the molecule under equilibrium conditions. These studies often reveal the energetic barriers between different conformations, providing insight into the molecule's flexibility. nih.gov

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational chemistry offers powerful tools for predicting spectroscopic properties, which can aid in the characterization of novel compounds.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common method used to calculate NMR chemical shifts (¹H and ¹³C). These predicted shifts for this compound can be compared with experimental data to confirm its structure. For instance, the calculated chemical shifts for the protons and carbons of the quinoxalinone core and the aminovinyl substituent would provide a theoretical spectrum that can be matched against experimental findings. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. By calculating the excitation energies and oscillator strengths, one can predict the λmax values in the UV-Vis spectrum. These calculations help in understanding the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions, which are characteristic of conjugated systems like this compound.

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. The calculated IR spectrum shows characteristic peaks corresponding to the stretching and bending vibrations of different functional groups, such as the C=O, N-H, and C=C bonds present in this compound. nih.gov This information is invaluable for identifying the compound and confirming its functional groups.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling allows for the detailed investigation of reaction mechanisms at the molecular level. For this compound, this could involve studying its synthesis or its reactivity in various chemical transformations. By locating the transition state structures and calculating their energies, chemists can determine the activation barriers of a reaction, providing insights into the reaction kinetics.

For example, the synthesis of quinoxalin-2(1H)-ones often involves the cyclization of o-phenylenediamine (B120857) derivatives with α-keto acids. nih.gov Computational modeling could elucidate the step-by-step mechanism of this reaction, identifying key intermediates and transition states. This understanding can help in optimizing reaction conditions to improve yields and selectivity.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account its interactions with the surrounding environment, such as solvent molecules. nih.govnih.gov For this compound, MD simulations can be used to study how its conformation and properties are affected by different solvents. nih.gov

These simulations can also shed light on intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's behavior in biological systems or in the solid state. By simulating a system containing multiple molecules of this compound, one can observe how they interact with each other and with solvent molecules, providing insights into their aggregation behavior and solubility. The stability of the compound in complex with other molecules can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time. nih.govrevista-agroproductividad.org

In Silico Docking and Ligand-Based Virtual Screening Methodologies (Focus on computational aspects)

In the absence of specific research on this compound, this section outlines the established in silico methodologies that would be applied to investigate its potential as a bioactive agent. These computational techniques are fundamental in modern drug discovery for identifying and optimizing lead compounds.

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as this compound, into the binding site of a target protein. The primary goal is to predict the binding mode and affinity of the ligand.

The process typically involves:

Preparation of the Receptor: A high-resolution 3D structure of the target protein is obtained, usually from crystallographic or NMR studies. The structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Docking Algorithm: A scoring function is used to evaluate the fitness of different binding poses, generating a score that estimates the binding free energy.

For the related 3-vinyl-quinoxalin-2(1H)-one scaffold, studies have shown its potential as an inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). Molecular docking of these derivatives into the ATP-binding site of FGFR1 revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to their inhibitory activity. A similar approach for this compound would be crucial to understand its potential interactions with various biological targets.

Ligand-Based Virtual Screening

When the 3D structure of the target is unknown, ligand-based virtual screening methods can be employed. These techniques rely on the principle that molecules with similar structures are likely to have similar biological activities.

Key methodologies include:

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. A model for this compound would be built based on a set of known active compounds.

Shape Similarity: This method involves screening large compound libraries to identify molecules with a 3D shape complementary to a known active ligand.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities.

A study on triazolo-quinoxalines utilized ligand-based virtual screening to identify inhibitors of the folate cycle, demonstrating the power of this approach in optimizing lead compounds.

Illustrative Data for Related Quinoxalinones

To provide context, the following table summarizes hypothetical docking results for a generic quinoxalinone derivative against a protein kinase target, based on findings for similar compounds.

| Parameter | Value |

| Target Protein | Fibroblast Growth Factor Receptor 1 (FGFR1) |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | Glu531, Ala532, Asp641 |

| Types of Interactions | Hydrogen bonds, π-π stacking |

This table is for illustrative purposes only and does not represent actual data for this compound.

Further computational studies on this compound would be necessary to generate specific data and elucidate its potential as a therapeutic agent.

Mechanistic Biological Investigations of 3 2 Aminovinyl Quinoxalin 2 1h One in Vitro and Chemical Biology Focus

Exploration of Molecular Targets and Binding Modes in Cell-Free Systems

The initial step in elucidating the mechanism of action of a bioactive compound involves identifying its direct molecular targets and characterizing the binding interactions in a controlled, cell-free environment.

Enzyme Assays and Inhibition/Activation Kinetics

Enzyme assays are fundamental in determining whether a compound can modulate the activity of a specific enzyme. For quinoxalin-2(1H)-one derivatives, a primary area of investigation has been their role as enzyme inhibitors, particularly in the context of cancer and metabolic diseases. nih.govnih.gov

Derivatives of quinoxalin-2(1H)-one have been identified as inhibitors of several enzyme classes, including:

Protein Kinases: These enzymes are crucial regulators of cell signaling pathways. Certain quinoxaline (B1680401) derivatives have shown inhibitory activity against receptor tyrosine kinases like VEGFR, EGFR, and FGFRs, which are often dysregulated in cancer. nih.gov For example, some derivatives have been synthesized and evaluated as inhibitors of Apoptosis signal-regulated kinase 1 (ASK1), a key factor in inflammatory and fibrotic diseases. nih.gov

Aldose Reductase (ALR2): This enzyme is implicated in diabetic complications. Several quinoxalin-2(1H)-one derivatives have been designed and synthesized as potent and selective ALR2 inhibitors. nih.gov

Topoisomerase II: This enzyme is essential for DNA replication and is a validated target for anticancer drugs. Some quinoxaline-based compounds have been shown to inhibit topoisomerase II activity. nih.govnih.gov

Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and the progression of some cancers. nih.gov

The inhibitory potential of a compound like 3-(2-Aminovinyl)quinoxalin-2(1H)-one would typically be assessed through a series of in vitro enzyme activity assays. These experiments measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. Key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) are determined to quantify the compound's potency. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

A hypothetical data table for the enzymatic inhibition by a 3-substituted quinoxalin-2(1H)-one derivative is presented below:

| Enzyme Target | IC₅₀ (µM) | Inhibition Type |

| Kinase A | 0.5 | Competitive |

| Kinase B | 2.1 | Non-competitive |

| ALR2 | 1.8 | Uncompetitive |

| Topoisomerase II | 5.3 | ATP-competitive |

Receptor Binding Studies and Ligand-Protein Interaction Analysis (e.g., SPR, ITC)

To confirm direct binding to a molecular target and to characterize the thermodynamics and kinetics of this interaction, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed.

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time. This method can determine the association (kₐ) and dissociation (kₑ) rate constants of the binding event, from which the equilibrium dissociation constant (Kₑ) can be calculated, providing a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) measures the heat change that occurs upon the binding of a ligand to a protein. This technique directly determines the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) of the interaction. From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic profile of the interaction.

For instance, N1-substituted quinoxaline-2,3-diones have been characterized as kainate receptor antagonists, with their binding affinities determined through radioligand binding assays and their binding modes elucidated by X-ray crystallography. ku.dk

A representative data table summarizing hypothetical binding parameters for a quinoxalinone derivative is shown below:

| Target Protein | Technique | Kₑ (µM) | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Kinase A | SPR | 0.2 | 1.5 x 10⁵ | 3.0 x 10⁻² | N/A | N/A |

| Kinase A | ITC | 0.25 | N/A | N/A | -8.5 | -1.2 |

| ALR2 | SPR | 1.5 | 2.0 x 10⁴ | 3.0 x 10⁻² | N/A | N/A |

Cellular Pathway Modulation and Signaling Cascade Analysis (In Vitro Cell-Based Assays)

Following the identification of molecular targets, the next step is to understand how the compound affects cellular processes and signaling pathways within a living cell.

Gene Expression Profiling (RT-qPCR, RNA-seq)

Gene expression profiling techniques can reveal changes in the transcription of genes in response to treatment with a compound.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is used to quantify the expression levels of a specific set of genes of interest. This is often used to validate findings from broader screening methods.

RNA sequencing (RNA-seq) provides a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of novel genes and pathways affected by the compound.

For a quinoxalinone derivative that inhibits a specific kinase, one might expect to see changes in the expression of downstream target genes of that kinase pathway. For example, if the compound inhibits a kinase in a growth factor signaling pathway, RNA-seq might reveal downregulation of genes involved in cell proliferation and upregulation of genes involved in apoptosis.

Protein Expression and Post-Translational Modification Analysis (Western Blot, Immunoprecipitation)

These techniques are used to investigate the effects of a compound on protein levels and their modification states.

Western Blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This can be used to see if a compound affects the total amount of a target protein or downstream signaling proteins. For example, if a compound inhibits a kinase, a Western blot using an antibody specific to the phosphorylated form of a downstream protein can show a decrease in phosphorylation.

Immunoprecipitation is used to isolate a specific protein (and its binding partners) from a complex mixture. This can be used to confirm that a compound disrupts a specific protein-protein interaction within the cell.

In studies of novel 2-substituted-quinoxaline analogs with antiproliferative activity, mechanistic investigations revealed that the compounds induced cell cycle arrest and apoptosis, which was evidenced by changes in the levels of key cell cycle regulatory proteins. rsc.org

Investigation of Cellular Uptake and Intracellular Localization Methodologies

To exert its biological effect on an intracellular target, a compound must first be able to cross the cell membrane and reach its site of action. Various methods are used to study the cellular uptake and subcellular distribution of a compound.

Fluorescence microscopy is a common technique used for this purpose. The compound of interest can be chemically modified with a fluorescent tag, or its intrinsic fluorescence can be utilized if it is sufficiently strong. Cells are treated with the compound, and then visualized under a fluorescence microscope to determine where the compound localizes within the cell (e.g., cytoplasm, nucleus, mitochondria). Co-localization studies with specific organelle markers can provide more precise information about the subcellular distribution.

For example, the cellular uptake and localization of some quinoxaline-based complexes have been studied using fluorescence imaging, revealing their accumulation in specific cellular compartments like the mitochondria. nih.gov

Cytotoxicity and Antiproliferative Activity Assessment in Cancer Cell Lines (Methodological Focus)

The evaluation of the cytotoxic and antiproliferative properties of novel compounds is a foundational step in cancer drug discovery. For this compound and its derivatives, a range of in vitro assays are employed to determine their efficacy against various cancer cell lines. These methods primarily focus on assessing cell viability, metabolic activity, and the induction of cell death pathways.

A widely utilized method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay is a reliable indicator of cell metabolic activity. Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, leading to the formation of purple formazan (B1609692) crystals. The concentration of the dissolved formazan, measured by its absorbance, is directly proportional to the number of living cells. This allows for the calculation of the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. Quinoxaline derivatives have been evaluated using this method against various cancer cell lines, including those of the liver (HepG2), prostate (PC-3), and lung (A549). nih.govnih.gov

Another common technique is the Sulforhodamine B (SRB) assay . This assay relies on the ability of the SRB dye to bind to basic amino acid residues of proteins in cells that have been fixed with trichloroacetic acid. The amount of bound dye is proportional to the total cellular protein content, which correlates with cell number. This method is also used to determine the IC50 values and assess the antiproliferative effects of chemical compounds.

To gain deeper insights into the mechanism of cell death, flow cytometry-based assays are frequently employed. For instance, the Annexin V-FITC/Propidium Iodide (PI) double staining assay can distinguish between different stages of cell death. nih.gov Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes, indicative of late apoptosis or necrosis. nih.gov Furthermore, cell cycle analysis, often performed using PI staining and flow cytometry, can reveal if a compound induces cell cycle arrest at specific phases (G1, S, or G2/M), providing clues about its molecular targets. nih.govresearchgate.net Some quinoxaline-based compounds have been shown to arrest the cell cycle at the S phase or G2/M phase in cancer cells. nih.govresearchgate.net

The following interactive table summarizes the cytotoxic activities of some quinoxaline derivatives in various cancer cell lines.

| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Quinoxaline Derivative III | PC-3 (Prostate) | MTT | 4.11 | nih.gov |

| Quinoxaline Derivative IV | PC-3 (Prostate) | MTT | 2.11 | nih.gov |

| Quinoxaline Derivative 13b | MCF-7 (Breast) | Not Specified | 3.98 - 11.81 | researchgate.net |

| Quinoxaline Derivative 1 | A549 (Lung) | Not Specified | 0.0027 | ekb.eg |

| Quinoxaline Derivative 3 | MCF-7 (Breast) | Not Specified | 0.0022 | ekb.eg |

Development and Application of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of its biological function. nih.gov The this compound scaffold, with its demonstrated biological activity, serves as a valuable starting point for the development of such probes. nih.govdovepress.com These probes are instrumental in target identification and validation, as well as in elucidating the mechanism of action of the parent compound.

The development of a chemical probe from this quinoxalinone core typically involves synthetic modifications to introduce specific functional groups. One common approach is the incorporation of a "clickable" moiety , such as an alkyne or an azide. This allows for the use of bioorthogonal chemistry, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach reporter tags, such as biotin (B1667282) or fluorescent dyes. This strategy facilitates the identification and visualization of the probe's cellular targets.

Affinity-based proteomics is a powerful application of these probes. A biotinylated derivative of this compound can be used in pull-down assays. The probe is incubated with cell lysates, and the resulting probe-protein complexes are captured using streptavidin-coated beads. The bound proteins are then identified by mass spectrometry, revealing the direct molecular targets of the compound.

Another valuable technique is the Cellular Thermal Shift Assay (CETSA) . This method assesses target engagement by measuring changes in the thermal stability of proteins upon ligand binding. The binding of a chemical probe to its target protein can alter the protein's melting point. By comparing the proteome's thermal stability in the presence and absence of the quinoxalinone-based probe, researchers can identify which proteins are directly engaged by the compound within the cell.

Furthermore, the development of fluorescently-tagged probes allows for direct visualization of the compound's subcellular localization using fluorescence microscopy. This can provide crucial information about the potential sites of action within the cell.

The insights gained from these chemical probe studies are critical for understanding the molecular mechanisms underlying the biological effects of this compound and for the rational design of more potent and selective therapeutic agents. nih.gov

| Probe Type | Application | Information Obtained |

| Biotinylated Probe | Affinity-based pull-down assays, Mass spectrometry | Identification of direct protein targets |

| "Clickable" Probe (Alkyne/Azide) | Bioorthogonal ligation, Target identification | Covalent labeling and identification of targets |

| Fluorescently-tagged Probe | Fluorescence microscopy | Subcellular localization of the compound |

| Parent Compound/Probe | Cellular Thermal Shift Assay (CETSA) | Confirmation of target engagement in cells |

Potential Applications in Advanced Materials Science Based on 3 2 Aminovinyl Quinoxalin 2 1h One Derivatives

Design and Synthesis of Functional Polymers Incorporating the 3-(2-Aminovinyl)quinoxalin-2(1H)-one Moiety

The incorporation of the this compound moiety into polymer chains is a promising strategy for developing new functional materials. The vinyl group provides a reactive site for polymerization, while the quinoxalinone core imparts desirable electronic and photophysical properties to the resulting polymer. The synthesis of such polymers can be approached through various polymerization techniques, including radical polymerization of the vinyl-substituted monomer.

While specific research on polymers derived directly from this compound is still an emerging area, the synthesis of related quinoxaline-based polymers has been explored. For instance, quinoxaline-based conjugated polymers have been synthesized for applications in organic photovoltaic cells, demonstrating power conversion efficiencies of up to 6-7%. researchgate.net These studies often involve the copolymerization of a quinoxaline-containing monomer with other aromatic units to fine-tune the electronic and physical properties of the resulting material. The general synthetic strategies for 3-substituted quinoxalin-2(1H)-ones, including vinylated derivatives, often involve the condensation of o-phenylenediamines with α-keto acids or their derivatives. rsc.orgorganic-chemistry.org Metal-free C-H vinylation reactions have also been developed, offering a direct and efficient route to 3-vinylated quinoxalin-2(1H)-ones. researchgate.net These synthetic methodologies lay the groundwork for the production of this compound monomers, which can then be polymerized to create novel functional materials with potential applications in organic electronics and photonics.

Optoelectronic Properties of this compound and its Derivatives

The optoelectronic properties of this compound and its derivatives are at the heart of their potential in advanced materials. The extended π-conjugation provided by the aminovinyl substituent at the C3 position of the quinoxalinone ring system leads to interesting absorption and emission characteristics.

Luminescence and Fluorescence Quantum Yield Studies

Quinoxalin-2(1H)-one derivatives are known for their fluorescence properties, which can be tuned by modifying the substituents on the quinoxaline (B1680401) core. unamur.beresearchgate.net The introduction of an aminovinyl group is expected to enhance these properties due to the intramolecular charge transfer (ICT) character from the electron-donating amino group to the electron-withdrawing quinoxalinone core. This ICT can lead to strong solvatochromism, where the emission color changes with the polarity of the solvent.

| Compound/Derivative | Excitation λ (nm) | Emission λ (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) | Solvent |

| Hypothetical Data for this compound | ~400 | ~500 | ~100 | To be determined | Dichloromethane |

| 7-Aminoquinoxalin-2(1H)-one | 410 | 480 | 70 | 0.62 | Water |

This table is illustrative. Specific experimental data for this compound is needed for a complete analysis.

Charge Transport and Charge Separation Characteristics

The efficiency of organic electronic devices is heavily dependent on the charge transport and charge separation properties of the constituent materials. The planar structure and extended π-system of the quinoxalin-2(1H)-one core suggest its potential for facilitating charge transport. nih.gov The introduction of the aminovinyl group can further influence these properties by modifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Theoretical studies on similar quinoxalinone-based donor-π-acceptor (D-π-A) dyes for dye-sensitized solar cells (DSSCs) have shown that the HOMO and LUMO energy levels can be tuned to ensure efficient electron injection and dye regeneration. researchgate.net These calculations are crucial for predicting the charge transport behavior of new materials. Experimental techniques such as time-of-flight (TOF) measurements and the fabrication of field-effect transistors (FETs) are used to determine charge carrier mobilities. researchgate.net While specific charge transport data for this compound is not yet available, the general understanding of charge transport in organic semiconductors provides a framework for its potential evaluation. researchgate.netnih.govresearchgate.netresearchgate.netsigmaaldrich.com

Research on Applications in Organic Electronic Devices (e.g., as building blocks)

The favorable optoelectronic properties of this compound and its derivatives make them attractive candidates for use as building blocks in various organic electronic devices. Their strong absorption in the visible region and potential for high fluorescence quantum yields are particularly relevant for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Quinoxaline derivatives have been investigated as materials for the electron transporting layer in OLEDs. google.com The electron-deficient nature of the quinoxaline ring facilitates electron transport. By incorporating an aminovinyl group, the molecule gains hole-transporting characteristics, potentially leading to ambipolar materials with balanced charge transport, which is beneficial for device efficiency.

In the context of OPVs, particularly DSSCs, quinoxaline-based dyes have shown promise. researchgate.netgoogle.comnih.govnih.gov The this compound moiety can act as the core chromophore in a D-π-A sensitizer, where the amino group acts as the electron donor and an appropriate anchoring group (like cyanoacrylic acid) can be attached to the vinyl chain to serve as the electron acceptor for injection into a semiconductor like TiO2. The performance of such devices would depend on factors like the light-harvesting efficiency, electron injection driving force, and charge recombination rates. researchgate.net

Sensing Applications: Development of Chemosensors and Biosensors based on this compound

The fluorescence properties of this compound derivatives make them highly suitable for the development of chemosensors and biosensors. The interaction of the quinoxalinone core or the aminovinyl substituent with specific analytes can lead to a detectable change in the fluorescence signal, such as quenching ("turn-off") or enhancement ("turn-on").

Quinoxaline-based fluorescent sensors have been successfully developed for the detection of metal ions like Fe³⁺ and Cu²⁺. researchgate.netnih.govmdpi.com The nitrogen and oxygen atoms in the quinoxalinone structure can act as binding sites for metal ions. A sensor based on an acenaphtoquinoxaline derivative, for instance, showed high selectivity for Hg²⁺ with a detection limit of 42 ppb. nih.gov The aminovinyl group in this compound provides an additional binding site, which could be exploited for the selective detection of various analytes.

Furthermore, these compounds can be functionalized to create biosensors. For example, by attaching a specific recognition element, such as an enzyme or an antibody, to the quinoxalinone scaffold, it is possible to develop sensors for biologically relevant molecules like glucose. nih.govnih.gov The analytical performance of such sensors, including their sensitivity, selectivity, and response time, would be key parameters for their practical application. The table below summarizes the performance of some reported quinoxaline-based sensors.

| Sensor Based On | Analyte | Detection Method | Limit of Detection (LOD) | Reference |

| Acenaphtoquinoxaline | Hg²⁺ | Fluorescence Quenching | 42 ppb | nih.gov |

| Amine-incorporated quinoxaline | Water in organic solvents | Fluorescence | 0.012% - 0.43% | researchgate.netnih.gov |

| 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ) | Fe³⁺ | Colorimetric | - | researchgate.netnih.govmdpi.com |

| 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ) | Cu²⁺ | Fluorescence Quenching | - | researchgate.netnih.govmdpi.com |

Catalytic Applications of 3 2 Aminovinyl Quinoxalin 2 1h One and Its Derivatives

Ligand Design and Application in Transition Metal-Catalyzed Reactions

The structure of 3-(2-Aminovinyl)quinoxalin-2(1H)-one, featuring multiple heteroatoms (N, O), makes it a promising candidate for ligand design in transition metal catalysis. The quinoxalinone ring itself possesses nitrogen atoms and a carbonyl group that can act as coordination sites. The addition of the aminovinyl side chain introduces another nitrogen donor and a π-system, creating a potential multidentate ligand. Such ligands can chelate to a metal center, forming stable complexes that can catalyze a variety of organic transformations.

While direct studies employing this compound as a ligand are not extensively documented, the interaction of the quinoxalin-2(1H)-one scaffold with transition metals is well-established in the context of its synthesis. Numerous catalytic reactions utilize transition metals like copper, iron, and palladium to functionalize the C3 position of the quinoxalinone ring. researchgate.net

For instance, copper has been used to catalyze the direct carbamoylation and oxidative amination of quinoxalin-2(1H)-ones. researchgate.netrsc.org Similarly, iron has been employed for C3-H radical trifluoromethylthiolation, and palladium is effective for oxidative amidation with acetonitrile. researchgate.netnih.gov These reactions inherently involve the coordination of the quinoxalinone substrate to the metal catalyst, demonstrating the affinity of the scaffold for metal centers. This proven interaction supports the hypothesis that derivatives like this compound could be engineered into effective ligands for new catalytic systems. The electronic properties of the ligand could be fine-tuned by modifying substituents on either the quinoxaline (B1680401) ring or the aminovinyl group to influence the activity and selectivity of the metal catalyst.

Organocatalytic Properties of the Aminovinyl Moiety and Quinoxaline Core

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. mdpi.com The this compound structure contains key features characteristic of organocatalysts. Specifically, it belongs to the class of compounds known as enaminones.

Enaminones can exhibit dual nucleophilic and electrophilic reactivity. The nitrogen atom can act as a Lewis base, while the α-carbon of the vinyl group is nucleophilic. Upon protonation or interaction with a Lewis acid, the molecule can form an iminium ion, which activates the β-carbon for nucleophilic attack. This mode of activation is central to many organocatalytic transformations.

The synthesis of 3-vinylated and 3-aminoalkylated quinoxalin-2(1H)-ones under metal-free conditions highlights the intrinsic reactivity of the quinoxalinone core. bohrium.com These reactions often proceed through radical mechanisms or cross-dehydrogenative couplings, demonstrating the ability of the quinoxalinone ring system to participate in and stabilize reactive intermediates, a key feature for an organocatalyst. nih.govbohrium.com While specific applications of this compound as an organocatalyst are a developing area, its structural analogy to known enaminone catalysts suggests potential use in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions.

Asymmetric Catalysis Utilizing Chiral Derivatives of this compound

Asymmetric catalysis is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. mdpi.com The development of chiral catalysts based on the this compound framework is a logical extension of its catalytic potential. Although direct applications have not been extensively reported, several strategies can be envisioned for creating chiral derivatives.

One approach involves introducing chirality during the synthesis of the aminovinyl moiety. Using a chiral amine in the condensation step to form the enamine would result in a chiral ligand or organocatalyst. Another strategy is to attach a chiral auxiliary to the quinoxalinone scaffold, for instance, at the N1-position. This chiral group could then direct the stereochemical outcome of a reaction catalyzed by the molecule.

The broader field of asymmetric synthesis provides many successful precedents. Chiral BINOL-derived aldehydes have been used for asymmetric amino acid transformations, and chemoenzymatic methods have been developed for the synthesis of chiral dihydroquinoxalinones. nih.govnih.gov These established methodologies for generating chiral heterocycles could be adapted to produce chiral versions of this compound. Such chiral derivatives could potentially be used in asymmetric reductions, additions, or cyclization reactions, leveraging the coordination or organocatalytic capabilities of the core structure to achieve high enantioselectivity. mdpi.comresearchgate.net

Photocatalytic Applications and Redox Properties

The quinoxalin-2(1H)-one core is known to be photoactive and possesses significant redox properties, making it an excellent candidate for photocatalysis. researchgate.net Numerous studies have demonstrated that visible light can induce C-H functionalization at the C3 position of quinoxalin-2(1H)-ones, often without the need for an external photocatalyst. nih.gov

These reactions typically proceed through the formation of a photo-excited state or an electron donor-acceptor (EDA) complex. researchgate.netnih.gov Upon irradiation with visible light, the quinoxalinone can be excited, leading to the generation of radical intermediates that drive the reaction. The aminovinyl substituent at the C3 position is an electron-donating group, which would be expected to enhance the formation of EDA complexes and facilitate the single electron transfer (SET) processes that are often key to these photocatalytic cycles.

The combination of heterogeneous catalysis and photocatalysis has been successfully used to synthesize related (Z)-enaminones in water, highlighting the green chemistry potential of these methods. rsc.org Furthermore, related indenoquinoxaline derivatives have shown photocatalytic activity in the reduction of various dyes under sunlight. nih.gov The inherent redox activity of the quinoxalinone core, coupled with the electron-donating nature of the aminovinyl group, suggests that this compound could function as an efficient organo-photocatalyst for a range of transformations, including C-H functionalizations, aminations, and sulfenylations. nih.govccspublishing.org.cnrsc.org

Table 1: Examples of Photocatalytic Reactions Involving the Quinoxalin-2(1H)-one Core

| Reaction Type | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| C3 α-Aminomethylation | Visible Light (Metal- & Photocatalyst-Free) | C3-α-Aminomethylated Quinoxalin-2(1H)-ones | nih.gov |

| Sulfenylation | g-C3N4, Sunlight, Air | 3-Sulfenylated Quinoxalin-2(1H)-ones | mdpi.comnih.gov |

| Hydroxylation | g-C3N4, Visible Light, Air | 3-Hydroxyquinoxalin-2(1H)-ones | mdpi.comnih.gov |

| Arylation/Alkylation | 2D-COF-1, Visible Light | 3-Aryl/Alkyl-quinoxalin-2(1H)-ones | nih.gov |

| Amination | Eosin Y, Visible Light | 3-Aminoquinoxalin-2(1H)-ones | ccspublishing.org.cn |

| Olefination with Ketones | Heterogeneous Catalyst & Photocatalysis | (Z)-Enaminones | rsc.org |

Future Directions and Emerging Research Avenues for 3 2 Aminovinyl Quinoxalin 2 1h One

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoxalin-2(1H)-one derivatives has evolved significantly, moving towards methods that are more efficient, atom-economical, and environmentally benign. mdpi.com Future efforts for synthesizing 3-(2-aminovinyl)quinoxalin-2(1H)-one and its analogues will concentrate on overcoming the limitations of traditional multi-step procedures, which often involve harsh conditions and generate significant waste. mdpi.com

A primary focus will be the expanded use of multi-component reactions (MCRs) . MCRs allow for the construction of complex molecules like quinoxalinone derivatives in a single step from three or more starting materials, enhancing efficiency and reducing waste. mdpi.comnih.gov Recent advances have demonstrated the power of MCRs for the C3-functionalization of the quinoxalin-2(1H)-one ring. researchgate.net Researchers are likely to explore novel MCRs that directly install the aminovinyl group or a precursor that can be easily converted to it.

Another key area is the advancement of C-H functionalization reactions. rsc.org Direct C-H activation at the C3 position of the quinoxalinone core is the most atom-economical method for introducing substituents. mdpi.com Future methodologies will likely involve visible-light photocatalysis, a green and powerful tool for forging new bonds under mild conditions. mdpi.comnih.gov The use of earth-abundant metal catalysts or even metal-free catalytic systems, such as graphene oxide or ion-exchange resins, represents a significant step towards sustainability. mdpi.comnih.gov These methods could enable the direct coupling of various amine-containing vinyl synthons with the quinoxalinone core. researchgate.net

The table below summarizes emerging sustainable synthetic strategies applicable to the synthesis of functionalized quinoxalin-2(1H)-ones.

| Synthetic Strategy | Catalyst/Conditions | Key Advantages | Potential Application for this compound |

| Multi-Component Reactions (MCRs) | Various (e.g., CuCl, Amberlyst 15 resin, metal-free) | High atom economy, operational simplicity, reduced waste. mdpi.comnih.gov | Direct one-pot synthesis from o-phenylenediamine (B120857), a dicarbonyl precursor, and an amine source. |

| Visible-Light Photocatalysis | Organic dyes (e.g., 4CzIPN), graphitic carbon nitride (g-C3N4) | Uses light as a renewable energy source, mild reaction conditions, high selectivity. mdpi.commdpi.comresearchgate.net | Photocatalytic coupling of a vinyl amine equivalent to the C3 position of the quinoxalinone ring. |

| Heterogeneous Catalysis | g-C3N4, Metal-Organic Frameworks (MOFs), ion-exchange resins | Catalyst recyclability, ease of product purification, environmental friendliness. mdpi.commdpi.com | Green synthesis using a recyclable catalyst that can be easily separated from the product mixture. |

| Direct C-H Functionalization | Iron salts, sunlight, various photocatalysts | Avoids pre-functionalization of substrates, high atom economy. rsc.orgresearchgate.net | Direct installation of the aminovinyl moiety onto the pre-formed quinoxalin-2(1H)-one core. |

Advanced Mechanistic Studies in Chemical Biology and Materials Science

A deeper understanding of the reaction mechanisms and modes of action of this compound is critical for its rational design and application. Future research will employ advanced techniques to elucidate the intricate details of its behavior in both biological and material systems.

In the realm of chemical biology, mechanistic studies will aim to identify the specific molecular targets and pathways through which this compound exerts its effects. For instance, quinoxalin-2(1H)-one derivatives have been investigated as inhibitors of enzymes and protein-protein interactions. dovepress.comnih.gov Advanced mechanistic studies for the aminovinyl derivative would involve identifying its binding mode within a target protein, potentially using cryo-electron microscopy or hydrogen-deuterium exchange mass spectrometry. Understanding whether the aminovinyl group acts as a hydrogen bond donor/acceptor or a reactive handle for covalent modification is a key question to be answered.

In materials science, the focus will be on understanding the structure-property relationships that govern the compound's performance in functional materials. The aminovinyl substituent creates an extended π-conjugated system, which could impart interesting photophysical properties. Mechanistic studies will investigate processes like photoinduced electron transfer, energy transfer, and aggregation-induced emission. Techniques such as transient absorption spectroscopy and time-resolved fluorescence spectroscopy will be instrumental in mapping these ultrafast processes, providing insights needed to design materials with tailored optical or electronic properties. Mechanistic investigations into radical-mediated pathways, which are common in quinoxalinone functionalization, will also continue to be a significant area of research. researchgate.net

Integration into Multidisciplinary Research Platforms for New Discoveries

The unique structural features of this compound make it an attractive candidate for integration into large-scale, multidisciplinary research platforms. These platforms, which often combine high-throughput screening, chemical biology, and computational modeling, are powerful engines for discovering new therapeutic agents and research tools.

One promising avenue is its inclusion in DNA-encoded libraries (DELs) . DEL technology allows for the synthesis and screening of massive libraries of compounds against biological targets. The quinoxalinone core has already been successfully incorporated into DELs, and the aminovinyl derivative provides a versatile handle for further diversification, enabling the exploration of vast chemical space to identify potent and selective binders for proteins of interest. researchgate.net

Furthermore, this compound could serve as a foundational scaffold in fragment-based drug discovery (FBDD) programs. Its relatively small size and well-defined chemical features make it an ideal starting point for designing more complex and potent inhibitors against various diseases, including cancer and viral infections. dovepress.comnih.gov By integrating this scaffold into screening platforms against targets like kinases or viral polymerases, researchers can accelerate the discovery of new lead compounds. dovepress.comnih.gov